[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid is a complex organic compound with a unique structure that includes a benzo[1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide
- Benzo-1,4-dioxane
Uniqueness
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid is unique due to its specific combination of functional groups and the benzo[1,4]dioxin ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-10(2)15(9-14(16)17)8-11-3-4-12-13(7-11)19-6-5-18-12/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,16,17) |
InChI Key |
JTPGRTDPBDBYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC2=C(C=C1)OCCO2)CC(=O)O |
Origin of Product |
United States |
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